

Application Notes and Protocols: Stereoselectivity in Allylic Amination with White Catalyst

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Compound of Interest

Compound Name: 1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective allylic amination of olefins utilizing the White Catalyst, formally known as [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate. This palladium(II)/bis-sulfoxide complex enables the direct conversion of C-H bonds to C-N bonds, offering a powerful tool for the synthesis of chiral amines, which are prevalent motifs in pharmaceuticals and natural products. The protocols outlined below cover both intramolecular and intermolecular variants of this transformation, highlighting the high levels of stereocontrol achievable.

Intramolecular Diastereoselective Allylic C-H Amination

The White Catalyst effectively catalyzes the intramolecular amination of N-tosyl carbamates derived from chiral homoallylic alcohols. This reaction proceeds with high diastereoselectivity to furnish anti-oxazolidinones, which are valuable precursors to syn-1,2-amino alcohols. The stereochemical outcome is dictated by the existing stereocenter in the substrate.

Quantitative Data Summary

The following table summarizes the diastereoselective cyclization of various chiral homoallylic N-tosyl carbamates to their corresponding anti-oxazolidinones.

Entry	Substrate	Yield (%)	Diastereomeric Ratio (anti:syn)
1	(R)-1-phenylbut-3-en-1-yl tosylcarbamate	61	6:1
2	(R)-1-cyclohexylbut-3-en-1-yl tosylcarbamate	75	8:1
3	(R)-1-(naphthalen-2-yl)but-3-en-1-yl tosylcarbamate	65	7:1
4	(R)-1-(thiophen-2-yl)but-3-en-1-yl tosylcarbamate	58	5:1
5	(4R,5S)-5-methyl-1-phenylhex-1-en-4-yl tosylcarbamate	85	15:1

Experimental Protocol: Synthesis of anti-(4R,5R)-4-phenyl-5-vinyloxazolidin-2-one

A detailed procedure for the synthesis of the product from Entry 1 is provided below.

Materials:

- (R)-1-phenylbut-3-en-1-yl tosylcarbamate
- White Catalyst ([Pd(PhSOCH₂CH₂SOPh)(OAc)₂])
- Phenyl-1,4-benzoquinone (PhBQ)
- Tetrahydrofuran (THF), anhydrous

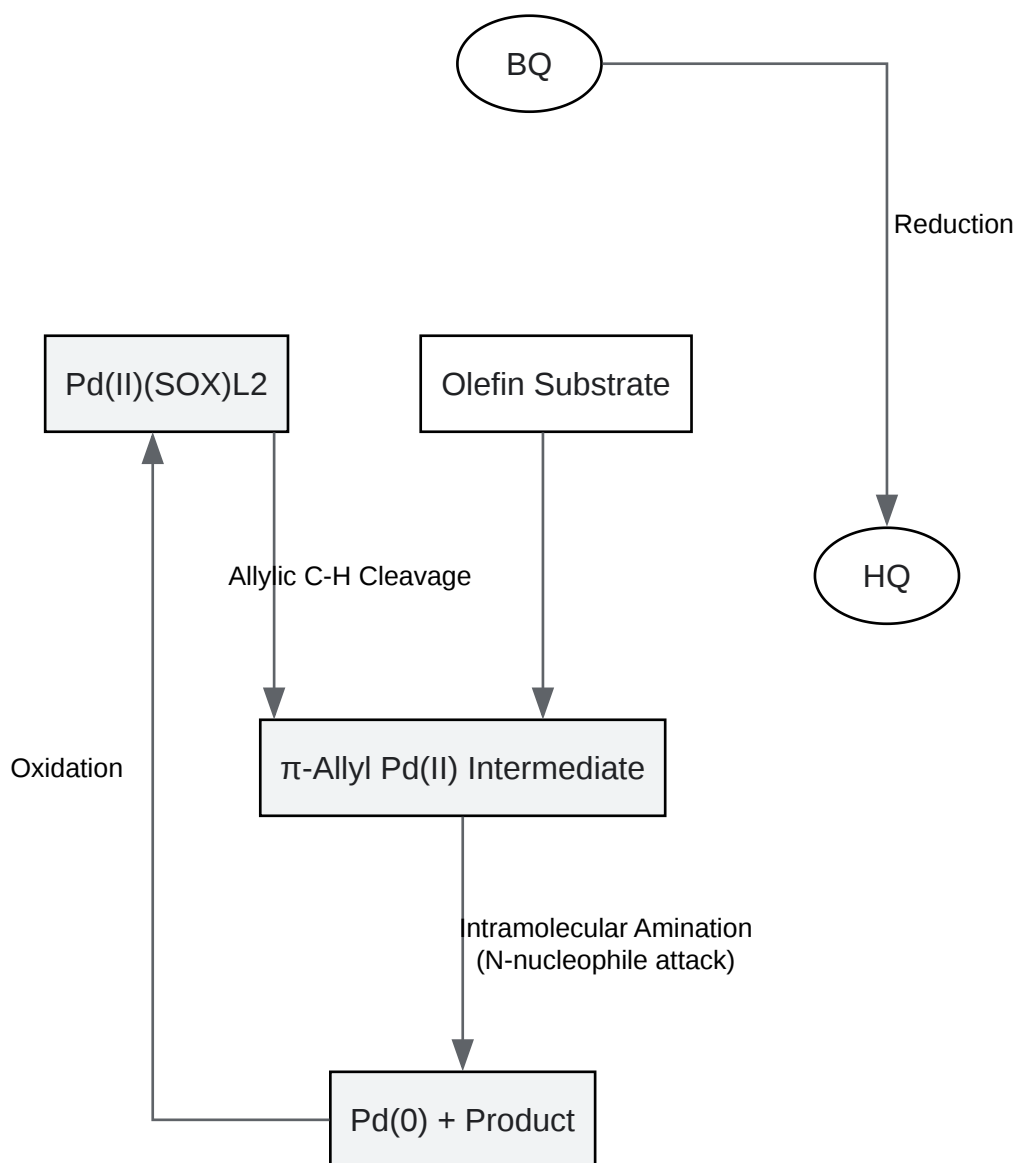
- Standard glassware for inert atmosphere reactions

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add (R)-1-phenylbut-3-en-1-yl tosylcarbamate (1 equivalent).
- Add the White Catalyst (0.10 equivalents) and phenyl-1,4-benzoquinone (1.05 equivalents).
- Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to achieve a substrate concentration of 0.66 M.
- Seal the vial and heat the reaction mixture at 45 °C for 72 hours.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel to afford the diastereomerically pure anti-oxazolidinone.^{[1][2]}

Proposed Catalytic Cycle

The reaction is believed to proceed through a Pd(II)/bis-sulfoxide mediated C-H cleavage to form a π -allylPd intermediate, followed by an acetate-assisted deprotonation of the nitrogen nucleophile to facilitate the cyclization.



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Caption: Proposed catalytic cycle for intramolecular allylic C-H amination.

Intermolecular Linear-Selective Allylic C-H Amination

For intermolecular reactions, a heterobimetallic system comprising the White Catalyst and a chromium(III)-salen co-catalyst provides excellent regio- and stereoselectivity for the formation of linear (E)-allylic amines from α -olefins.^{[3][4][5]} This method is notable for its broad substrate scope and functional group tolerance.

Quantitative Data Summary

The following table showcases the intermolecular allylic C-H amination of various α -olefins with methyl N-(p-toluenesulfonyl)carbamate.

Entry	α -Olefin Substrate	Yield (%)	Regioselectivity (L:B)	Stereoselectivity (E:Z)
1	Allyl cyclohexane	75	>100:1	>100:1
2	Safrole	72	>20:1	>20:1
3	1-Decene	65	7:1	17:1
4	Boc-protected homoallylamine	78	>20:1	>20:1
5	Silyl-protected homoallylic alcohol	82	>20:1	>20:1

L:B = Linear:Branched

Experimental Protocol: Synthesis of (E)-methyl (4-cyclohexylbut-2-en-1-yl)(tosyl)carbamate

A representative procedure for the reaction in Entry 1 is detailed below.

Materials:

- Allyl cyclohexane
- Methyl N-(p-toluenesulfonyl)carbamate
- White Catalyst ($[\text{Pd}(\text{PhSOCH}_2\text{CH}_2\text{SOPh})(\text{OAc})_2]$)
- (salen)Cr(III)Cl
- 1,4-Benzoquinone (BQ)

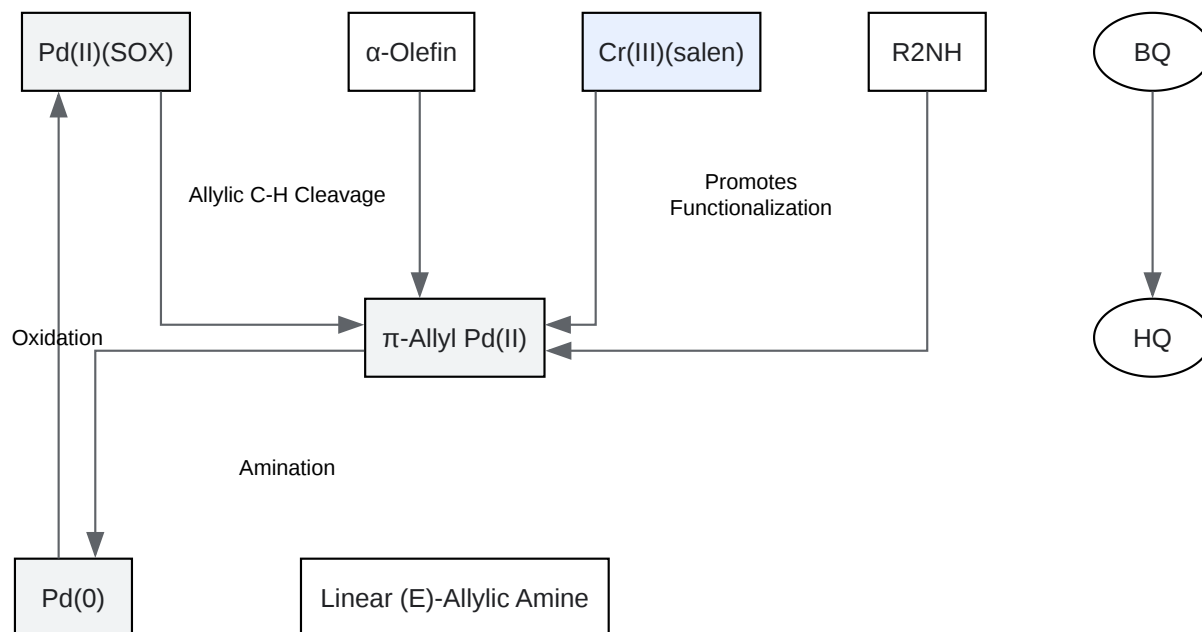
- tert-Butyl methyl ether (MTBE)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- To a stoppered test tube, add the White Catalyst (0.10 equivalents) and (salen)Cr(III)Cl (0.06 equivalents).
- Add 1,4-benzoquinone (2.0 equivalents) and methyl N-(p-toluenesulfonyl)carbamate (2.0 equivalents).
- Under air, sequentially add tert-butyl methyl ether (to achieve a substrate concentration of ~0.6 M), allyl cyclohexane (1.0 equivalent), and N,N-diisopropylethylamine (0.06 equivalents).
- Cap the test tube with a glass stopper and stir the mixture at 40 °C for 72 hours.
- After cooling to room temperature, the reaction mixture is filtered, and the insoluble material is washed with diethyl ether.
- The filtrate is washed with a 5% aqueous sodium carbonate solution, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The residue is purified by medium pressure preparative chromatography (silica gel) to yield the linear (E)-allylic amine product.^{[3][4]}

Proposed Heterobimetallic Catalytic Cycle

In this system, the palladium catalyst is responsible for the allylic C-H cleavage, while the chromium co-catalyst promotes the amination of the resulting π -allyl palladium intermediate.



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Caption: Heterobimetallic catalytic cycle for intermolecular allylic C-H amination.

Application in Drug Development

The stereoselective synthesis of chiral amines is of paramount importance in drug discovery and development. The White Catalyst-mediated allylic amination provides a direct and efficient method to access these valuable building blocks from simple, unactivated olefins. This C-H functionalization strategy allows for the late-stage introduction of nitrogen functionality into complex molecules, streamlining synthetic routes and enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The high degree of stereocontrol is particularly crucial, as the biological activity of chiral drugs is often dependent on a single enantiomer or diastereomer. The protocols described herein are applicable to the synthesis of a wide range of nitrogen-containing motifs found in medically relevant compounds.

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